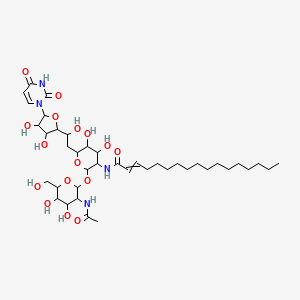
Tunicamycin D1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tunicamycin is a mixture of homologous nucleoside antibiotics that inhibits the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes . It is produced by several bacteria, including Streptomyces clavuligerus and Streptomyces lysosuperificus . Tunicamycin has a unique structure composed of an undecodialdose skeleton, a lipid chain, and a GlcNAc fragment linked by a 1,1-β, -trehalose-type glycosidic bond .
Synthesis Analysis
The biosynthesis of tunicamycins was studied in Streptomyces chartreusis. The bacteria utilize the enzymes in the tun gene cluster (TunA-N) to make tunicamycins . TunA uses the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) and catalyzes the dehydration of the 6’ hydroxyl group .Molecular Structure Analysis
Tunicamycins have a unique structure comprising an undecodialdose core, referred to as tunicamine, decorated with uracil, D-N-acetylglucosamine (GlcNAc) which is attached to the core by a 1,1-,-trehalose-type glycosidic bond, and an amide-linked fatty acid .Chemical Reactions Analysis
Tunicamycin demonstrates strong synergistic activity in combination with β-lactam antibiotics, presumably by depleting the buffering capacity WTA provides in β-lactam resistance of MRSA and MRSE .Physical And Chemical Properties Analysis
Pure tunicamycin is obtained as a white crystalline powder . It is soluble in alkaline water, pyridine, and hot methanol, slightly soluble in water at pH 9.0 .科学研究应用
Tunicamycin在细胞生物学中的作用
- 脂肪细胞中的胰岛素受体:观察到Tunicamycin会导致3T3-L1脂肪细胞表面胰岛素结合活性的迅速耗尽,从而降低对葡萄糖摄取和代谢的胰岛素效应敏感性(Rosen等,1979)。
- 哺乳动物细胞中的多巴胺受体:研究了Tunicamycin对N-链接糖基化的影响与D1和D5多巴胺受体亚型的细胞表面表达之间的关系,揭示了对N-链接糖基化的不同需求(Karpa et al., 1999)。
- 蛋白质糖基化和生物活性:已研究了Tunicamycin的不同同源物对抑制蛋白质糖基化的能力以及在抑制蛋白质合成方面的有效性(Mahoney & Duksin, 1979)。
Tunicamycin在抗生素研究中的作用
- 抗生素潜力:由链霉菌产生的Tunicamycin由于其抑制其他细菌细胞壁合成的能力而显示出作为抗生素的潜力。然而,由于其抑制人类酶DPAGT1(在蛋白质合成中至关重要)的作用,其临床应用受到限制(Arnaud, 2018)。
- 生物合成和结构分析:已对Tunicamycin的生物合成进行了研究,包括鉴定生物合成基因和提出详细代谢途径的建议,从而为潜在的变种的创造提供可能性(Wyszyński等,2010)。
Tunicamycin在癌症研究中的作用
- 促进前列腺癌细胞凋亡:研究了Tunicamycin在促进前列腺癌细胞凋亡方面的潜力,通过诱导内质网应激并激活mTORC1(Guha et al., 2017)。
- 诱导髓样白血病细胞分化中的作用:Tunicamycin在培养中诱导了人类和小鼠髓样白血病细胞的分化,表明其在维持这些细胞处于未分化状态中的作用(Nakayasu et al., 1980)。
Tunicamycin在神经学研究中的作用
- 调节胆碱能受体:已调查了Tunicamycin在小鼠神经母细胞瘤细胞中调节胆碱能受体数量的作用,表明蛋白质糖基化对维持细胞表面受体数量的需求(Liles & Nathanson, 1986)。
作用机制
安全和危害
属性
IUPAC Name |
N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]heptadec-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66N4O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(48)42-29-33(53)30(50)24(57-39(29)60-38-28(41-22(2)46)32(52)31(51)25(21-45)58-38)20-23(47)36-34(54)35(55)37(59-36)44-19-18-27(49)43-40(44)56/h16-19,23-25,28-39,45,47,50-55H,3-15,20-21H2,1-2H3,(H,41,46)(H,42,48)(H,43,49,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGXSHBNTGWENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66N4O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131884339 | |
CAS RN |
73942-08-2 |
Source


|
| Record name | Tunicamycin D1 homolog | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-[[2-(naphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2466079.png)

![(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2466081.png)
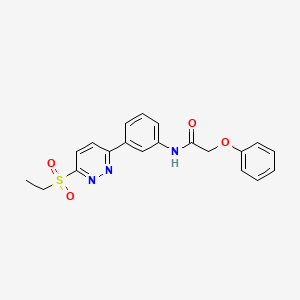
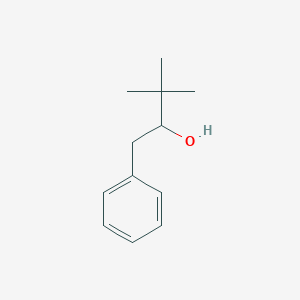
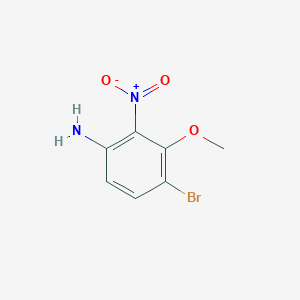
![6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2466085.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2466087.png)
![3-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2466088.png)
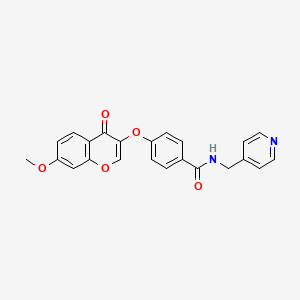
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2466098.png)

![N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2466101.png)
![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2466102.png)